molecular formula C8H17NO2 B1304953 Ethyl 3-(dimethylamino)butanoate CAS No. 85118-28-1

Ethyl 3-(dimethylamino)butanoate

Cat. No.: B1304953
CAS No.: 85118-28-1
M. Wt: 159.23 g/mol
InChI Key: JKSXUJFHXQYFMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(dimethylamino)butanoate can be synthesized through the esterification of 3-(dimethylamino)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants for several hours to achieve a high yield of the ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to optimize yield and efficiency. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dimethylamino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(dimethylamino)butanoate is used in a variety of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a precursor for the synthesis of pharmaceuticals and bioactive compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-(dimethylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 3-(dimethylamino)butanoic acid, which can then interact with biological pathways .

Comparison with Similar Compounds

Ethyl 3-(dimethylamino)butanoate can be compared to other esters and amines, such as:

This compound is unique due to the presence of both ester and dimethylamino functional groups, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

ethyl 3-(dimethylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-5-11-8(10)6-7(2)9(3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSXUJFHXQYFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801005518
Record name Ethyl 3-(dimethylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801005518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85118-28-1
Record name Ethyl 3-(dimethylamino)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85118-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(dimethylamino)butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-(dimethylamino)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801005518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(dimethylamino)butyrate
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